Diethyl 1-Tetradecylphosphonate
Overview
Description
Diethyl 1-Tetradecylphosphonate is a chemical compound with the molecular formula C18H39O3P . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of this compound involves heating a mixture of diethyl phosphite and silver fluoride to 149°C. The initiator di-tert-butyl peroxide and 1-tetradecene are then slowly added to the system. The reaction is continued at 149°C for 5 hours. The reaction progress is monitored by gas chromatography analysis, and the end point of the reaction is determined by the disappearance of the chromatographic peak of the raw material 1-tetradecene, and the complete conversion to the chromatographic peak of the target product 1-tetradecylphosphonate diethyl ester .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCCCCCCCCCCCCCP(=O)(OCC)OCC . This indicates that the molecule consists of a long carbon chain attached to a phosphonate group.Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a melting point of 8°C and a boiling point of 199-201°C at 3mmHg . The refractive index is 1.4425-1.4465 at 20°C .Scientific Research Applications
Flame Retardant Properties
Diethyl 1-Tetradecylphosphonate has been studied for its potential in flame retardant applications. One study explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), to understand their effectiveness in enhancing flame retardant properties. The research involved preparing these compounds, engrafting them on cotton fabric, and studying their thermal degradation mechanism using various analytical techniques (Nguyen et al., 2014).
Corrosion Inhibition
Another significant area of application for diethyl phosphonate derivatives is as corrosion inhibitors. A study investigated the inhibition effect of three α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. The research highlighted that these compounds act as mixed-type inhibitors and are effective in minimizing corrosion, as shown through various experimental and theoretical methods (Gupta et al., 2017).
Safety and Hazards
Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Biochemical Pathways
Diethyl 1-tetradecanephosphonate may potentially be involved in various biochemical pathways. Phosphonates, the class of compounds to which Diethyl 1-tetradecanephosphonate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Biochemical Analysis
Biochemical Properties
Diethyl 1-Tetradecylphosphonate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the phosphorylation process, which is critical for regulating protein function and signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins, leading to changes in signal transduction pathways. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit enzymes involved in metabolic pathways by forming stable covalent bonds with their active sites. This interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit enzymes involved in the synthesis of phospholipids, leading to changes in cellular lipid composition and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in modulating cellular processes and interactions with biomolecules .
Properties
IUPAC Name |
1-diethoxyphosphoryltetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIYYOBPHXJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348698 | |
Record name | Diethyl 1-Tetradecylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5191-09-3 | |
Record name | Diethyl 1-Tetradecylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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